molecular formula C12H17BrN2 B15059588 3-(2-Bromophenyl)-1-ethylpiperazine

3-(2-Bromophenyl)-1-ethylpiperazine

Cat. No.: B15059588
M. Wt: 269.18 g/mol
InChI Key: CQAOFDLOYAHCTO-UHFFFAOYSA-N
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Description

Contextualization within Piperazine (B1678402) Chemistry Research

The significance of 3-(2-Bromophenyl)-1-ethylpiperazine can be best understood by first appreciating the foundational role of piperazine and its derivatives in drug discovery.

Overview of Piperazine Derivatives in Medicinal Chemistry

Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions. This simple structure has proven to be a remarkably fruitful starting point for the development of new therapeutic agents. Piperazine derivatives are a class of organic compounds that feature this core ring structure and are extensively investigated in medicinal chemistry for their wide-ranging pharmacological activities. researchgate.net The presence of the two nitrogen atoms allows for straightforward chemical modifications, enabling the synthesis of vast libraries of compounds with diverse biological properties. researchgate.net These derivatives have been successfully developed into drugs for treating a variety of conditions, including infections, cancer, and central nervous system disorders. researchgate.netmuseonaturalistico.it

Structural and Conformational Characteristics of the Piperazine Moiety in Bioactive Compounds

The piperazine ring typically adopts a chair conformation, which is a low-energy and stable arrangement. This structural rigidity is a key feature that medicinal chemists exploit. The two nitrogen atoms in the ring can act as hydrogen bond acceptors, and if protonated, as hydrogen bond donors. This ability to participate in hydrogen bonding is crucial for interacting with biological targets such as enzymes and receptors. The specific orientation of substituents on the piperazine ring can be controlled, leading to compounds with high selectivity for their intended targets.

General Pharmacological Relevance of Piperazine Scaffolds in Drug Discovery

The piperazine scaffold is a cornerstone in modern drug design, with derivatives exhibiting an impressive spectrum of pharmacological activities. These include, but are not limited to, antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antipsychotic properties. mdpi.com For instance, certain piperazine derivatives can modulate the activity of neurotransmitter receptors in the central nervous system, such as serotonin (B10506) and dopamine (B1211576) receptors, leading to their use as antidepressants and anxiolytics. researchgate.net The adaptability of the piperazine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

Rationale for Investigating this compound

While direct research on this compound is not extensively documented in publicly available literature, a strong rationale for its investigation can be constructed based on its unique structural features and the known activities of related compounds.

Unique Structural Attributes and Potential Biological Activity

The structure of this compound combines three key chemical motifs: a piperazine ring, a bromophenyl group, and an ethyl group. The piperazine core provides a proven pharmacophore with favorable pharmacokinetic properties. The bromophenyl group, specifically with the bromine atom at the ortho position, introduces significant steric and electronic changes compared to an unsubstituted phenyl ring. The bromine atom is an electron-withdrawing group and can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. The ethyl group at the N-1 position of the piperazine ring can influence the compound's basicity and lipophilicity, which in turn can affect its biological activity and ability to cross cellular membranes, including the blood-brain barrier.

Hypothesized Research Trajectories Based on Related Bromophenyl and Ethylpiperazine Analogues

The potential biological activities of this compound can be hypothesized by examining the known effects of its constituent parts.

Bromophenylpiperazine Analogues: The presence of a bromophenyl group on a piperazine ring is a feature of several biologically active compounds. For example, bromophenylpiperazine derivatives have been investigated for their potential as anticancer agents. The position of the bromine atom on the phenyl ring can significantly influence activity. Research on related structures, such as 1-(4-bromophenyl)piperidine, highlights the interest in this chemical space for developing new therapeutics. google.com

Ethylpiperazine Analogues: The N-ethylpiperazine moiety is also found in a number of compounds with diverse pharmacological applications. 1-Ethylpiperazine (B41427) itself is a known chemical intermediate. chemicalbook.com The addition of an ethyl group to the piperazine nitrogen can modulate a compound's interaction with its biological target and affect its metabolic stability. For instance, in some series of compounds, the N-ethyl derivative has shown distinct activity profiles compared to analogues with different N-substituents.

Given these points, it is reasonable to hypothesize that this compound could exhibit interesting biological properties. Potential research trajectories could include screening this compound for activity in areas where bromophenyl and ethylpiperazine analogues have shown promise, such as oncology and neuroscience. Further investigation into its synthesis and the characterization of its physicochemical properties would be the first logical steps in exploring the potential of this specific chemical entity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17BrN2

Molecular Weight

269.18 g/mol

IUPAC Name

3-(2-bromophenyl)-1-ethylpiperazine

InChI

InChI=1S/C12H17BrN2/c1-2-15-8-7-14-12(9-15)10-5-3-4-6-11(10)13/h3-6,12,14H,2,7-9H2,1H3

InChI Key

CQAOFDLOYAHCTO-UHFFFAOYSA-N

Canonical SMILES

CCN1CCNC(C1)C2=CC=CC=C2Br

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Chemical Synthesis of 3-(2-Bromophenyl)-1-ethylpiperazine

The construction of the target molecule can be envisioned by either forming the piperazine (B1678402) ring with the substituents already in place on the precursors or by modifying a pre-existing piperazine scaffold.

A common and direct method for the synthesis of N-alkylated piperazines is through the alkylation of the corresponding secondary amine. nih.gov In this context, the synthesis would commence from 3-(2-bromophenyl)piperazine. This intermediate can be reacted with an ethylating agent to introduce the ethyl group at the N1 position.

Two primary alkylation strategies are prevalent:

Nucleophilic Substitution: This involves the reaction of 3-(2-bromophenyl)piperazine with an ethyl halide, such as ethyl bromide or ethyl iodide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. google.com However, a significant challenge with this method is controlling the degree of alkylation, as the product, this compound, can react further to form a quaternary ammonium (B1175870) salt or dialkylation can occur if piperazine itself is used as a starting material. researchgate.netguidechem.com To circumvent this, using a protecting group on one of the piperazine nitrogens is a common strategy. researchgate.net

Reductive Amination: A more controlled method for mono-alkylation is reductive amination. nih.govresearchgate.net This process involves reacting 3-(2-bromophenyl)piperazine with acetaldehyde (B116499) in the presence of a reducing agent. masterorganicchemistry.com The initial reaction forms an intermediate iminium ion, which is then reduced in situ to the desired N-ethyl product. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are mild enough to selectively reduce the iminium ion without affecting the aldehyde. masterorganicchemistry.com This method avoids the formation of quaternary ammonium salts. researchgate.netyoutube.com

Table 1: Comparison of N-Ethylating Agents and Conditions

Alkylation MethodEthylating AgentTypical Reducing Agent/BaseKey AdvantagesPotential Drawbacks
Nucleophilic SubstitutionEthyl bromide, Ethyl iodidePotassium carbonate, Diisopropylethylamine (DIPEA)Simple procedure.Risk of over-alkylation (quaternization), formation of by-products. researchgate.netguidechem.com
Reductive AminationAcetaldehydeSodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN)High selectivity for mono-alkylation, avoids quaternary salt formation. researchgate.netmasterorganicchemistry.comRequires a stoichiometric amount of reducing agent.

An alternative synthetic strategy involves forming the C-N bond between the piperazine ring and the 2-bromophenyl group. This can be achieved by reacting 1-ethylpiperazine (B41427) with a suitable 2-bromophenyl electrophile.

Nucleophilic aromatic substitution (SNAr) can be a viable method if the aromatic ring is sufficiently activated by electron-withdrawing groups. researchgate.net For the synthesis of this compound, this would typically involve reacting 1-ethylpiperazine with a 1,2-dihalobenzene where one halogen is significantly more reactive than the other (e.g., 1-bromo-2-fluorobenzene). The fluorine atom is a better leaving group in SNAr reactions. The reaction is often facilitated by a base and proceeds through a Meisenheimer complex intermediate. nih.govresearchgate.net However, the reactivity of simple halobenzenes in SNAr can be low, often requiring harsh conditions or the presence of strong activating groups (like a nitro group) on the aromatic ring, which would necessitate subsequent removal. researchgate.net Product inhibition can also be a factor in these reactions. rsc.org

A more versatile and widely used method for C-N bond formation is the palladium-catalyzed Buchwald-Hartwig amination. researchgate.netcapes.gov.br This reaction allows for the coupling of an amine with an aryl halide. youtube.com In this case, 1-ethylpiperazine would be coupled with 1,2-dibromobenzene (B107964). The challenge in this approach is achieving mono-arylation selectivity. By carefully controlling the stoichiometry and reaction conditions, it is possible to favor the formation of the desired product. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. youtube.com A variety of palladium catalysts and phosphine (B1218219) ligands have been developed to facilitate this transformation with high efficiency and selectivity. researchgate.netnih.gov

Table 2: Arylation Strategies for Piperazine Synthesis

Arylation MethodAryl PrecursorPiperazine ReactantCatalyst/ConditionsKey Features
Nucleophilic Aromatic Substitution (SNAr)1-Bromo-2-fluorobenzene1-EthylpiperazineBase (e.g., K₂CO₃), high temperature.Requires an activated aryl halide; regioselectivity can be an issue. researchgate.net
Buchwald-Hartwig Amination1,2-Dibromobenzene1-EthylpiperazinePd(0) catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like Xantphos or BINAP), base (e.g., Cs₂CO₃, NaOtBu). researchgate.netclockss.orgBroad substrate scope, milder conditions, but requires careful control for mono-arylation. researchgate.net

Multi-component reactions (MCRs) offer an efficient approach to building molecular complexity in a single step by combining three or more starting materials. acs.org While a direct six-component synthesis of this compound is not explicitly documented, MCRs like the Ugi reaction have been employed to create diverse libraries of piperazine-based compounds. nih.govmdpi.com For instance, a split-Ugi reaction can be used to generate 1,4-disubstituted piperazine derivatives. nih.gov A hypothetical MCR approach could involve the reaction of a 1,2-diamine, an aldehyde, an isocyanide, and a fourth component to construct the piperazine core with the desired functionalities. One-pot, three-component syntheses of highly substituted piperazines have been reported, for example, from N-activated aziridines, anilines, and propargyl carbonates, demonstrating the power of MCRs in generating complex piperazine structures with high stereoselectivity. nih.govacs.org

The C3 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of a single enantiomer, which is often crucial for pharmacological applications, requires a stereoselective approach. slideshare.net

Several strategies can be employed:

Chiral Resolution: A racemic mixture of 3-(2-bromophenyl)piperazine can be synthesized and then separated into its individual enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid, which can then be separated by crystallization.

Asymmetric Synthesis: This involves using a chiral starting material or a chiral catalyst to induce stereoselectivity during the reaction. rsc.org For example, starting from an optically pure amino acid, a chiral 1,2-diamine precursor can be synthesized, which is then cyclized to form the enantiomerically enriched piperazine ring. nih.govtmc.edu Palladium-catalyzed carboamination reactions have also been developed for the stereoselective synthesis of substituted piperazines from amino acid precursors. nih.gov Another approach involves the asymmetric reduction of a prochiral intermediate, such as a piperazine-2,3-dione, to establish the desired stereocenter. nih.gov

Arylation Reactions for Ortho-Bromophenyl Moiety Incorporation

Precursor Chemistry and Intermediate Compound Synthesis

The foundation of synthesizing complex molecules like this compound lies in the preparation and reactivity of its constituent chemical building blocks. Key precursors include 1-ethylpiperazine, various bromophenyl compounds, and often, protected piperazine intermediates that allow for selective reactions.

Role of 1-Ethylpiperazine as a Key Starting Material

1-Ethylpiperazine is a crucial fine chemical intermediate in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical industry. guidechem.comchemicalbook.com Its structure provides a reactive secondary amine, making it a versatile nucleophile for the introduction of the N-ethylpiperazinyl moiety.

Several synthetic routes to 1-ethylpiperazine have been documented. A common laboratory and industrial method involves the reaction of piperazine with an ethylating agent such as chloroethane (B1197429) or bromoethane. guidechem.com While this method is straightforward, it can be costly and may produce the N,N'-diethylpiperazine by-product. guidechem.com Alternative syntheses start from different precursors, such as the reaction of ethylamine (B1201723) with epichlorohydrin (B41342) or the catalytic conversion of N-β-hydroxyethyl-1,2-ethylenediamine and alcohols. guidechem.comresearchgate.net

Once obtained, 1-ethylpiperazine serves as a key building block. For instance, it can be acylated with acid chlorides, such as oleanonic or ursonic acid chlorides, to form N-ethyl-piperazinyl-amides, demonstrating its utility in creating hybrid molecules. nih.gov In the context of this compound synthesis, 1-ethylpiperazine would typically be reacted with a 2-bromophenyl-containing electrophile in a nucleophilic substitution or a transition-metal-catalyzed cross-coupling reaction.

Table 1: Synthetic Approaches to 1-Ethylpiperazine

Starting Materials Reagents/Conditions Advantages Disadvantages Citations
Piperazine, Bromoethane - Simple process, fewer by-products High cost, formation of N,N'-diethylpiperazine guidechem.com
Ethylamine, Epichlorohydrin Addition and cyclization - High temperature, multiple steps, low selectivity guidechem.com
Ethylenediamine Mesoporous-microporous molecular sieve catalyst, 250-500°C Solvent-free High temperature guidechem.com
Piperazine, Ethanol (B145695) Cu-Co-Mo/Al2O3 catalyst, 80-350°C, 0.1-10.0 MPa - High pressure and temperature google.com

Synthesis and Reactivity of Bromophenyl Precursors

The "2-bromophenyl" moiety is another critical component. The starting material for this part of the molecule is typically a compound like 1,2-dibromobenzene or 2-bromoaniline. The reactivity of these precursors is dominated by the carbon-bromine bond, which can participate in a variety of powerful bond-forming reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are paramount. For example, ethyl 2-(4-bromophenyl)acetate can undergo a Suzuki-Miyaura coupling with boronic acids to create new carbon-carbon bonds. acs.org Similarly, the Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between an aryl halide (like a bromophenyl group) and an amine (like a piperazine derivative). acs.org

The synthesis of related structures, such as 1-(4-bromophenyl)piperidine, has been achieved by reacting bromobenzene (B47551) with piperidine (B6355638) in the presence of a strong base like sodium tert-amylate at high temperatures. google.com This demonstrates a direct nucleophilic aromatic substitution approach, although such methods often require harsh conditions. For the synthesis of the target molecule, a more reactive precursor like 1-bromo-2-iodobenzene (B155775) or a boronic acid derivative like (2-bromophenyl)boronic acid would often be used to facilitate milder, more selective coupling reactions with the piperazine fragment.

Preparation of Protected Piperazine Intermediates (e.g., tert-Butyl 3-(2-bromophenyl)piperazine-1-carboxylate)

In many synthetic strategies, it is advantageous to use a piperazine ring that has one of its nitrogen atoms temporarily "protected" with a chemical group. This prevents unwanted side reactions and allows for controlled, stepwise functionalization. The tert-butoxycarbonyl (Boc) group is a very common protecting group for this purpose.

The synthesis of a key intermediate like tert-butyl 3-(2-bromophenyl)piperazine-1-carboxylate can be envisioned through several routes. One established method for a similar isomer, tert-butyl 3-(4-bromophenyl)piperazine-1-carboxylate, involves the reaction of N-Boc-2-(stannyl)piperazine with 4-bromobenzaldehyde. rsc.org A more general approach involves the direct C-H lithiation of N-Boc piperazine followed by reaction with an electrophile, although this can be complex. mdpi.com

A practical synthesis could involve the reaction of tert-butyl piperazine-1-carboxylate with a suitable 2-bromophenyl precursor. For instance, a documented synthesis involved reacting tert-butyl piperazine-1-carboxylate with a 1-((2-bromophenyl)chloromethylene)-2-(2-fluorophenyl) hydrazine (B178648) intermediate to form a new C-N bond at the piperazine N4 position. researchgate.net To synthesize the specific target intermediate, one might react N-Boc-piperazine with a 2-bromophenyl derivative that has a leaving group at the position where the piperazine ring needs to attach, often facilitated by a palladium catalyst. The Boc group can then be removed under acidic conditions to allow for the subsequent ethylation of the nitrogen atom.

Optimization of Synthetic Protocols and Reaction Conditions

Achieving a high yield and purity of the final product requires careful optimization of the reaction conditions. The choice of catalyst, solvent, and temperature can have a profound impact on the efficiency, selectivity, and outcome of the chemical transformations.

Influence of Catalytic Systems on Reaction Efficiency and Selectivity

The formation of the C-N bond between the bromophenyl group and the piperazine ring is typically the most challenging step and almost always requires a catalyst.

Palladium-based catalysts are the most widely used for this type of transformation, known as the Buchwald-Hartwig amination. Systems composed of a palladium precursor (like Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand (like XPhos, SPhos, or BINAP) are highly effective. The choice of ligand is critical and can influence reaction rates and prevent side reactions. nih.gov For example, in the synthesis of related Schiff bases, the use of Pd(PPh₃)₄ was effective for Suzuki coupling reactions. nih.gov

Copper-based catalysts can also be employed. Copper iodide (CuI) is often used in Ullmann condensation reactions, which are an older but still relevant method for forming aryl-amine bonds. researchgate.net More modern copper-catalyzed systems have also been developed for the C-H functionalization of piperazines. mdpi.com

Photoredox catalysts , such as acridinium (B8443388) salts, represent a greener and more modern approach. These catalysts use light energy to promote the reaction, often under very mild conditions. mdpi.comgoogle.com

The selection of the optimal catalytic system depends on the specific substrates and the desired transformation, with palladium catalysts generally offering the broadest scope and highest efficiency for coupling aryl bromides with piperazines.

Table 2: Catalytic Systems for Piperazine Arylation

Catalyst Type Example System Reaction Type Key Features Citations
Palladium Pd(PPh₃)₄ / K₃PO₄ Suzuki Coupling Effective for C-C bond formation with bromophenyl precursors. nih.gov
Palladium PdCl₂(dppf)·DCM / K₃PO₄ Suzuki-Miyaura Coupling Used for coupling boronic acids with aryl halides. acs.org
Copper Copper Iodide (CuI) / K₂CO₃ Ullmann-type Coupling Used in cyclization and C-N bond formation. researchgate.net
Organic Photocatalyst Acridinium Salts / Oxidant C-H Functionalization Green chemistry approach using light energy. mdpi.comgoogle.com

Solvent and Temperature Effects on Reaction Outcomes

The choice of solvent and the reaction temperature are critical parameters that must be fine-tuned to maximize yield and minimize impurities.

Temperature: The temperature can significantly affect reaction rates and selectivity. For instance, in the synthesis of N-monoalkylated piperazines, it was found that higher temperatures (e.g., 180°C vs. 160°C) could facilitate the formation of more substituted by-products. researchgate.net Conversely, some reactions, like the preparation of certain protected piperazine intermediates, are performed at low temperatures (e.g., -6°C) to control reactivity and improve selectivity. mdpi.com Suzuki coupling reactions are often run at elevated temperatures, such as 90°C, to ensure a reasonable reaction rate. nih.gov

Solvent: The solvent's role is to dissolve the reactants and reagents, but its polarity and coordinating ability can also influence the reaction pathway. Aprotic polar solvents like dimethylformamide (DMF), dimethylacetamide (DMAc), and toluene (B28343) are commonly used for cross-coupling reactions. google.comrsc.org The choice can depend on the electronic properties of the substrates; for example, in some direct arylation reactions, toluene is preferred for electron-deficient substrates, while DMAc is better for electron-rich ones. rsc.org For reactions involving strong bases or organometallic reagents, anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) are often required. researchgate.net

The optimal conditions are typically determined through empirical screening, where different combinations of catalysts, ligands, bases, solvents, and temperatures are tested to find the set of parameters that provides the best outcome for the synthesis of this compound.

Control of Competing Side Reactions and Byproduct Formation

In the synthesis of this compound, the primary method involves the N-alkylation of a piperazine derivative. This process, while effective, is susceptible to several competing side reactions that can diminish the yield of the desired product and complicate purification. Careful control of reaction conditions is paramount to mitigate the formation of these byproducts.

The most prevalent side reaction is over-alkylation. Given that the piperazine ring possesses two secondary amine functionalities, the initial alkylation to form the mono-substituted product can be followed by a second alkylation, leading to the formation of a di-substituted byproduct. researchgate.netacsgcipr.org For instance, in the synthesis of related 1-alkyl-3-phenylpiperazines, the formation of 1,4-dialkyl-2-phenylpiperazine has been observed as a significant side product. google.com

Another potential side reaction involves the reactivity of the bromophenyl group. Under certain conditions, particularly with the use of strong bases or certain catalysts, dehalogenation can occur, leading to the formation of an undesired de-brominated analog. mdpi.com Furthermore, reactions involving the piperazine ring itself, such as ring-opening or rearrangements, can occur under harsh reaction conditions, though these are generally less common. beilstein-journals.org

Strategies to control these side reactions focus on several key parameters:

Stoichiometry: Utilizing a large excess of the starting piperazine derivative can statistically favor mono-alkylation over di-alkylation. researchgate.net

Protecting Groups: A common and effective strategy is to use a piperazine derivative where one of the nitrogen atoms is protected with a removable group, such as a tert-butoxycarbonyl (Boc) group. researchgate.netnih.gov This ensures that alkylation can only occur at the desired nitrogen. The protecting group is then removed in a subsequent step.

Reaction Conditions: Careful selection of the solvent, base, and temperature can significantly influence the reaction's selectivity. For example, using a weaker base can help to prevent dehalogenation. The choice of the alkylating agent is also critical; while more reactive agents may increase the reaction rate, they can also lead to a higher incidence of side reactions. acsgcipr.org

Alternative Synthetic Routes: Reductive amination offers an alternative to direct alkylation and can prevent the formation of quaternary ammonium salts. researchgate.netnih.gov This method involves reacting the piperazine with an appropriate aldehyde followed by reduction.

The following table summarizes the primary side reactions and the corresponding control measures:

Side Reaction/Byproduct Cause Control Measures References
Over-alkylation (Di-substitution) Reaction of the mono-alkylated product with another molecule of the alkylating agent.- Use of a large excess of the starting piperazine.- Employment of a mono-protected piperazine derivative (e.g., N-Boc-piperazine).- Careful control of stoichiometry and reaction time. researchgate.netacsgcipr.orggoogle.com
Dehalogenation Removal of the bromine atom from the phenyl ring, often facilitated by strong bases or catalysts.- Use of milder bases.- Optimization of catalyst selection and loading.- Control of reaction temperature. mdpi.com
Formation of Positional Isomers Alkylation at the incorrect nitrogen atom if starting with an unsymmetrical piperazine precursor.- Use of a regiochemically pure starting material.- Employment of protecting group strategies to direct alkylation. google.com
Formation of Quaternary Ammonium Salts Further alkylation of the di-substituted piperazine.- Reductive amination as an alternative synthetic route.- Careful control of stoichiometry. researchgate.net

By implementing these control strategies, the formation of undesirable byproducts can be minimized, leading to a more efficient synthesis and a higher purity of the final this compound compound.

Preclinical Pharmacological Investigations and Biological Mechanisms

Molecular Target Identification and Characterization

No published data is available.

No published data is available.

No published data is available.

Cellular and Biochemical Mechanism Studies

No published data is available.

No published data is available.

Modulation of Cell Differentiation Processes

There is no available scientific literature investigating the effects of 3-(2-Bromophenyl)-1-ethylpiperazine on cell differentiation processes. Specifically, no studies were found that examine its potential to modulate the granulocyte-macrophage-colony-stimulating factor (GM-CSF)-induced differentiation of bone marrow cells into dendritic cells.

Inhibition of Bacterial Efflux Pumps

While the broader class of arylpiperazines has been a subject of interest in the study of bacterial efflux pump inhibition, no research specifically identifies or evaluates this compound as an inhibitor. pharmint.netmdpi.comnih.govmdpi.commdpi.com The potential of this particular compound to reverse multidrug resistance in bacteria by this mechanism remains uninvestigated in the public domain.

In Vivo Preclinical Efficacy Assessment (in animal models)

There is a notable absence of published in vivo studies for this compound. The evaluation of this compound's efficacy and behavior in integrated biological systems has not been documented.

Design and Application of Relevant Animal Models for Disease Pathologies

No studies have been published that utilize this compound in animal models. Therefore, there is no information on its application in models relevant to PPARβ/δ function or in tumor growth inhibition models. bldpharm.comfda.govbldpharm.comsigmaaldrich.comacs.org

Evaluation of Compound Activity in Integrated Biological Systems

Without in vivo studies, there is no data available to evaluate the activity of this compound in integrated biological systems. Research on other piperazine-based compounds has shown activity in various animal models, such as for cryptosporidiosis and alcoholism, but these findings cannot be attributed to this compound.

Pharmacokinetic Aspects Critical for Preclinical Research

The pharmacokinetic profile of this compound, including critical parameters such as its oral bioavailability in mice or other animal models, has not been reported in the scientific literature. bldpharm.comfda.gov

Structure Activity Relationship Sar and Structural Modifications

Elucidation of Key Structural Determinants for Biological Activity

The biological profile of 3-(2-Bromophenyl)-1-ethylpiperazine is intricately linked to its three-dimensional structure and the specific arrangement of its constituent chemical groups. The interplay between the 2-bromophenyl moiety, the N-ethyl group, and the conformation of the piperazine (B1678402) ring dictates how the molecule interacts with biological targets.

Influence of the 2-Bromophenyl Moiety on Receptor Affinity, Selectivity, and Efficacy

The 2-bromophenyl group is a critical component for the biological activity of this class of compounds. The nature and position of the substituent on the phenyl ring of phenylpiperazines can significantly modulate their affinity and selectivity for various receptors. nih.gov For instance, in the context of dopamine (B1211576) D2 and D3 receptors, variations in substituents on the N-phenylpiperazine moiety lead to a range of affinities and selectivities. nih.gov

The presence of a halogen, such as bromine, at the ortho-position (position 2) of the phenyl ring is a key feature. Studies on related N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide analogs have shown that substitution at the 2-position of a phenyl ring can result in submicromolar antagonist activity at certain receptors, such as the M1 muscarinic acetylcholine (B1216132) receptor. nih.gov Specifically, a 2-chloro substituent produced a compound with an M1 IC50 of 960 nM. nih.gov While this is a different system, it highlights that ortho-halogen substitution can be a determining factor for receptor affinity. The bromine atom, with its specific size and electronegativity, influences the electronic distribution of the phenyl ring and can engage in halogen bonding or other steric and electronic interactions within a receptor's binding pocket, thereby affecting affinity and selectivity. mdpi.com

Role of the Ethyl Substituent on the Piperazine Nitrogen in Ligand-Target Interactions

The N-ethyl group on the piperazine ring also plays a significant role in the molecule's interaction with its biological targets. The nitrogen atoms of the piperazine core are often crucial for improving the pharmacokinetic properties of drug candidates due to their pKa values, which can enhance water solubility and bioavailability. nih.gov The nature of the substituent on these nitrogens can greatly influence biological activity.

Research on various classes of piperazine-containing compounds has demonstrated the importance of the N-alkyl group. For example, in a series of oleanonic and ursonic acid derivatives, the introduction of an N-ethylpiperazinyl amide function was found to modulate the antiproliferative effects. nih.gov In another study, the elimination of an N-ethyl piperazinyl group from a different compound class led to a dramatic reduction in antibacterial activity. nih.gov These findings suggest that the ethyl group is not merely a placeholder but actively participates in the ligand-target interaction, potentially by fitting into a specific hydrophobic pocket within the receptor. The size of the N-alkyl substituent is often a critical factor; for instance, increasing the substituent size beyond a certain point can lead to a decrease in activity. nih.gov

Conformational Effects of the Piperazine Ring on Bioactivity

SAR studies on prazosin-related compounds, which also contain a piperazine moiety, have indicated that the piperazine ring interacts with a lipophilic binding pocket on the α1-adrenoreceptor surface. nih.gov The study, which involved replacing the piperazine ring with other cyclic diamines, demonstrated that the piperazine structure is crucial for high affinity and selectivity. nih.gov The spatial orientation of the substituents, as determined by the ring's conformation, is critical. Any modification that alters the preferred chair conformation or the axial/equatorial positioning of the phenyl and ethyl groups could significantly impact how the molecule fits into its binding site, thereby affecting its bioactivity.

Stereochemical Considerations in SAR Studies

The presence of a substituent at the 3-position of the piperazine ring in this compound introduces a chiral center. This means the compound can exist as two non-superimposable mirror images, or enantiomers. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can have significantly different biological activities. rsc.org

Studies on chiral methyl-substituted aryl piperazinium compounds have shown that stereoisomers exhibit distinct selectivity for different receptor subtypes. nih.gov For instance, introducing a methyl group at the 2- or 3-position of the piperazine ring led to stereoisomers with varying effects on nicotinic acetylcholine receptors. nih.gov This underscores the importance of evaluating the biological activity of each enantiomer of this compound separately. The three-dimensional arrangement of the atoms in one enantiomer may allow for a more optimal interaction with its biological target compared to the other enantiomer, leading to differences in potency, efficacy, and even the nature of the pharmacological response. Asymmetric synthesis methods are therefore crucial for accessing stereochemically pure forms of such compounds for detailed SAR studies. rsc.orgnih.gov

Design and Synthesis of Bromophenyl-Ethylpiperazine Derivatives and Analogues

To further probe the SAR of this compound and potentially optimize its biological activity, medicinal chemists can design and synthesize a variety of derivatives and analogues. This often involves making systematic structural modifications.

Systematic Substitutions on the Bromophenyl Ring

A common strategy in drug design is to systematically alter the substitution pattern on an aromatic ring to map out the steric and electronic requirements of the receptor binding pocket. For this compound, this would involve creating a library of compounds where the bromine atom is either moved to the meta- (position 3) or para- (position 4) position, or replaced with other substituents.

The table below illustrates hypothetical data from such a study, drawing on principles from related compound series. The binding affinities (represented by Ki values, where a lower value indicates higher affinity) would be expected to change with these modifications.

CompoundSubstitution on Phenyl RingHypothetical Receptor Binding Affinity (Ki, nM)Rationale for Predicted Change in Activity
Parent Compound2-Bromo5.2Baseline affinity. The ortho-bromo group may provide a key interaction or enforce a specific conformation.
Analogue 13-Bromo15.8Moving the bromo group to the meta position could disrupt the optimal interaction with the receptor, leading to lower affinity.
Analogue 24-Bromo22.4A para-bromo substituent would significantly alter the electronic and steric profile, likely reducing binding affinity if the ortho position is critical.
Analogue 32-Chloro8.1Replacing bromine with a smaller halogen like chlorine might maintain a similar interaction but with slightly altered strength, potentially leading to a modest decrease in affinity. mdpi.com
Analogue 42-Fluoro12.5Fluorine is smaller and more electronegative than bromine. This change could alter key interactions, possibly leading to reduced affinity. nih.gov
Analogue 52-Methoxy35.0Replacing the halogen with a methoxy (B1213986) group introduces a bulkier, electron-donating group, which could lead to steric clashes or unfavorable electronic interactions, significantly reducing affinity. nih.gov
Analogue 62,4-Dichloro9.7Adding a second halogen could enhance binding if it interacts with another part of the receptor, or it could be detrimental. The effect would be highly dependent on the receptor's topology. mdpi.com

These systematic substitutions would provide valuable information about the size, shape, and electronic nature of the binding pocket. For example, if moving the bromine atom from the ortho to the meta or para position drastically reduces affinity, it would strongly suggest that the receptor has a specific requirement for a substituent at the ortho position. Similarly, comparing the activity of different halogens (F, Cl, Br) can provide insights into the importance of size and polarizability in the ligand-receptor interaction. nih.gov

Modifications of the N-Ethyl Group

The N-ethyl group on the piperazine ring of this compound is a critical determinant of the compound's physicochemical properties and, consequently, its biological activity. Modifications at this position can significantly alter lipophilicity, steric profile, and metabolic stability.

Research on related N-alkyl piperazine structures provides insights into the potential effects of modifying this ethyl group. For instance, studies comparing N-ethyl with N-methyl analogs have shown that the seemingly minor difference of a single methylene (B1212753) unit can have substantial consequences. The ethyl group typically increases lipophilicity when compared to a methyl group, a change that can enhance the molecule's ability to cross biological membranes. In some cases, N-ethyl derivatives exhibit improved inhibitory activity over their N-methyl counterparts, which has been attributed to a better fit within the hydrophobic pockets of target proteins.

Conversely, extending the alkyl chain beyond ethyl (e.g., to propyl or butyl) can sometimes lead to a decrease in aqueous solubility, which might negatively impact bioavailability despite potentially increasing potency. The steric bulk of the N-alkyl substituent is also a key factor. Studies on the chemical reactivity of related N-alkyl compounds have demonstrated that increasing the chain length from methyl to ethyl can significantly influence reaction pathways and yields. mdpi.com In the context of biological activity, the elimination of an N-ethyl piperazinyl group from certain molecules has been shown to cause a dramatic reduction in their intended effects, underscoring the group's importance for target engagement. tandfonline.comnih.gov

ModificationAnticipated Effect on PropertiesRationale/Supporting Evidence
Replacement of N-Ethyl with N-MethylDecrease in lipophilicity; potential change in binding affinity.Shorter alkyl chain reduces lipophilicity; alters fit in hydrophobic binding pockets.
Replacement of N-Ethyl with N-Propyl or larger alkyl groupsIncrease in lipophilicity; potential decrease in solubility.Longer alkyl chains increase lipophilicity but can negatively impact solubility and bioavailability.
Introduction of branching (e.g., N-Isopropyl)Increase in steric hindrance; potential for enhanced selectivity.Branched substituents can provide greater steric hindrance, which may favor binding to specific targets over others. mdpi.com
Functionalization of the ethyl group (e.g., hydroxylation)Increase in polarity; potential for new hydrogen bonding interactions.Introduction of polar groups like hydroxyls increases hydrophilicity and can form new interactions with the target protein.

Heterocyclic Ring Variations of the Piperazine Moiety

The piperazine ring is a privileged scaffold in drug discovery, valued for its physicochemical properties and its ability to be readily substituted at its two nitrogen atoms. ingentaconnect.comresearchgate.netresearchgate.net Varying this heterocyclic core in the this compound structure by replacing it with other ring systems is a common strategy to explore new chemical space and modulate pharmacological activity. ingentaconnect.com

The choice of a replacement heterocycle can influence several key parameters, including basicity (pKa), conformational flexibility, and the vectoral presentation of substituents. For example, replacing the piperazine with a homopiperazine (B121016) (a seven-membered ring) would increase flexibility and alter the spatial relationship between the nitrogen atoms and the aryl group. Conversely, incorporating a more rigid, conformationally constrained ring system, such as a substituted piperidine (B6355638) or a bridged bicyclic amine, could lock the molecule into a more specific, potentially more active, conformation.

In studies of related arylpiperazine series, the piperazine ring has been successfully replaced with a variety of other heterocycles to fine-tune activity and selectivity. For instance, in a series of dopamine receptor ligands, various N-aromatic heterocyclic substitutions were explored to understand their effect on affinity and selectivity. nih.gov The introduction of piperazine fragments into natural product scaffolds has also been shown to confer potent biological activities. tandfonline.comnih.govresearchgate.net These examples highlight the modular nature of the piperazine moiety and the potential for discovering novel agents by exploring bioisosteric replacements.

Heterocyclic VariationPotential Impact on SARExample from Literature (Related Scaffolds)
HomopiperazineIncreased ring flexibility, altered N-N distance.Often explored to optimize linker geometry in receptor binding.
PiperidineRemoval of one nitrogen atom, loss of a substitution point, altered basicity.Can reduce off-target effects related to the second piperazine nitrogen.
1,2,3,4-Tetrahydroisoquinoline (THIQ)Fused aromatic ring introduces rigidity and additional hydrophobic interactions.THIQ analogs of arylpiperazines have been synthesized as serotonin (B10506) receptor ligands. nih.gov
DiazabicycloalkanesIntroduces conformational rigidity, precise positioning of nitrogen atoms.Used to create conformationally locked analogs to probe binding conformations.

Exploration of Linker Modifications and Chain Extensions

In many biologically active arylpiperazine derivatives, the core structure is connected via a linker to another pharmacophoric element. While this compound itself does not possess a long linker, it is a common building block for such molecules. Modifying the nature and length of this linker is a cornerstone of SAR studies.

Research on long-chain arylpiperazines (LCAPs) has shown that the linker's structure—its length, flexibility, and chemical composition—is critical for optimal receptor interaction. nih.gov Modifications can include extending a simple alkyl chain (e.g., from butyl to pentyl or hexyl) or introducing elements of rigidity, such as aromatic rings (e.g., xylyl moieties) or double/triple bonds. nih.gov

Studies have found that for certain targets, flexible linkers are favored, while for others, a more constrained linker that limits the conformational freedom of the molecule leads to higher affinity. nih.gov For example, in a series of serotonin receptor ligands, derivatives with flexible penta- and hexamethylene chains were compared to those with more rigid xylyl linkers. nih.gov The results indicated that while linker modifications had a minimal effect in some cases, for other receptors, flexible linkers were strongly preferred. nih.gov The chemical nature of the linker (e.g., ether, amide, sulfonamide) also introduces opportunities for new hydrogen bonding or polar interactions, further influencing the compound's pharmacological profile.

Linker/Chain ModificationKey SAR VariableGeneral Finding in Arylpiperazines
Alkyl Chain Length VariationDistance between pharmacophores.Optimal length is target-dependent; often a "sweet spot" of 4-5 atoms exists. researchgate.net
Flexible vs. Rigid LinkersConformational entropy and pre-organization.Rigid linkers can increase affinity by reducing the entropic penalty of binding, but flexibility may be required to achieve the correct binding pose. nih.gov
Introduction of Heteroatoms (O, N)Polarity and hydrogen bonding capacity.Can improve solubility and provide specific hydrogen bond donor/acceptor interactions with the target. nih.gov
Incorporation of Amide or Sulfonamide GroupsHydrogen bonding, rigidity, metabolic stability.Amides introduce planarity and strong H-bonding potential, influencing conformation and target interactions.

Quantitative Structure-Activity Relationships (QSAR) Modeling and Ligand Efficiency Metrics

To move beyond qualitative SAR and gain a more quantitative understanding, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and ligand efficiency metrics are employed. nih.govacs.org These tools are invaluable for prioritizing compounds for synthesis and optimizing lead structures.

QSAR models seek to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wu.ac.thfrontiersin.org For arylpiperazine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been used to create models that explain how steric and electrostatic fields around the molecules influence their binding affinity. nih.gov Such models can highlight specific regions where bulky groups are favored or disfavored and identify positions where positive or negative electrostatic potential enhances activity, thereby guiding the design of more potent and selective ligands. nih.govnih.gov

Ligand Efficiency (LE) metrics provide a way to assess the quality of a compound by relating its potency to its size or other physicochemical properties. nih.govdundee.ac.uktandfonline.com This helps chemists focus on compounds that achieve their potency in an efficient manner, avoiding the unnecessary inflation of molecular weight and lipophilicity that can lead to poor drug-like properties. dundee.ac.uk

Key metrics include:

Ligand Efficiency (LE): Normalizes binding energy (approximated from pIC50 or pKi) by the number of non-hydrogen atoms (heavy atom count, HAC). It measures the average binding contribution per atom. wikipedia.orgrgdscience.com

Binding Efficiency Index (BEI): Relates potency (pKi or pIC50) to molecular weight (MW). wikipedia.orgrgdscience.com

Lipophilic Ligand Efficiency (LLE or LipE): Calculated as the difference between pIC50 and cLogP, this metric assesses potency relative to lipophilicity, guiding chemists to increase potency without excessively increasing lipophilicity. rgdscience.com

By applying these computational tools to a series of analogs based on the this compound scaffold, researchers can make more informed decisions, accelerating the journey from an initial hit to a promising drug candidate. tandfonline.com

Metric/ModelDefinition/PurposeApplication in Drug Design
QSAR ModelingCorrelates structural descriptors with biological activity to create predictive models. acs.orgwu.ac.thPredicts the activity of new, unsynthesized compounds; provides insight into key structural features for activity. frontiersin.org
Ligand Efficiency (LE)Potency (pIC50) / Heavy Atom Count. wikipedia.orgIdentifies "atom-efficient" compounds; useful for comparing fragments and hits of different sizes. rgdscience.com
Binding Efficiency Index (BEI)Potency (pIC50) / (Molecular Weight in kDa). wikipedia.orgSimilar to LE, assesses potency relative to molecular weight. rgdscience.com
Lipophilic Ligand Efficiency (LLE)Potency (pIC50) - cLogP. rgdscience.comGuides optimization towards compounds with a better balance of potency and lipophilicity to improve ADME properties. rgdscience.com

Advanced Analytical Characterization in Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular architecture of 3-(2-Bromophenyl)-1-ethylpiperazine, providing detailed information about its atomic connectivity and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide a complete picture of the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the 2-bromophenyl ring are expected to appear in the downfield region (typically δ 7.0-7.6 ppm), showing complex splitting patterns (doublets and triplets) due to coupling with adjacent protons. The protons on the piperazine (B1678402) ring would produce a series of complex multiplets in the δ 2.5-3.5 ppm range. The ethyl group attached to the nitrogen would be identifiable by a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, likely in the δ 2.4-2.7 ppm and δ 1.0-1.2 ppm regions, respectively.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom. The carbons of the 2-bromophenyl ring would resonate in the δ 120-140 ppm range, with the carbon atom directly bonded to the bromine atom showing a characteristic signal. The carbons of the piperazine ring would appear in the δ 45-60 ppm region. The ethyl group carbons would be found further upfield, with the -CH2- carbon around δ 52 ppm and the -CH3- carbon around δ 12 ppm. mdpi.comst-andrews.ac.uk

Table 1: Predicted NMR Data for this compound

Predicted ¹H NMR DataPredicted ¹³C NMR Data
AssignmentChemical Shift (δ, ppm)AssignmentChemical Shift (δ, ppm)
Aromatic-H7.0 - 7.6Aromatic C-Br~123
Piperazine-H2.5 - 3.5Aromatic C-H127 - 134
N-CH₂-CH₃2.4 - 2.7 (quartet)Aromatic C-N~140
N-CH₂-CH₃1.0 - 1.2 (triplet)Piperazine-C45 - 60
N-CH₂-CH₃~52
N-CH₂-CH₃~12

High-Resolution Mass Spectrometry (HRMS)

HRMS is critical for confirming the elemental composition of this compound. It measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). This allows for the calculation of a unique elemental formula. For C₁₂H₁₇BrN₂, the theoretical exact mass of the protonated molecular ion [M+H]⁺ would be calculated and compared to the experimental value. A close match confirms the molecular formula. Furthermore, the presence of bromine is unequivocally identified by its characteristic isotopic pattern, with two major peaks of almost equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes ([M+H]⁺ and [M+2+H]⁺). mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is routinely used to assess the purity of a sample and confirm the identity of the main component. A sample of this compound would be injected into an LC system, typically with a reversed-phase column (like a C18 column). A gradient of solvents, such as water and acetonitrile, would be used to separate the target compound from any starting materials, by-products, or other impurities. The eluent from the LC column is then introduced into the mass spectrometer, which provides the mass-to-charge ratio of the eluting compounds. The purity is determined by the relative area of the chromatographic peak, while the identity is confirmed by the mass spectrum corresponding to that peak.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds. The IR spectrum of this compound would show several characteristic absorption bands. These include C-H stretching vibrations for the aromatic ring (around 3050-3100 cm⁻¹) and the aliphatic ethyl and piperazine groups (around 2850-2960 cm⁻¹). The spectrum would also feature C-N stretching vibrations (typically in the 1020-1250 cm⁻¹ region) and absorptions characteristic of the substituted benzene (B151609) ring. The C-Br stretch is expected to appear in the fingerprint region, typically below 690 cm⁻¹. nist.govnist.gov

Table 2: Predicted IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3050 - 3100
Aliphatic C-H Stretch2850 - 2960
Aromatic C=C Bending1450 - 1600
C-N Stretch1020 - 1250
C-Br Stretch550 - 690

UV-Visible Spectroscopy for Electronic Transitions and Concentration Determination

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is a valuable tool for quantitative analysis. The primary chromophore in this compound is the 2-bromophenyl group. This group is expected to exhibit strong absorption bands in the UV region, corresponding to π → π* electronic transitions. Typically, substituted benzenes show a primary band (E2-band) around 200-220 nm and a secondary, fine-structured band (B-band) around 250-280 nm. science-softcon.dephyschemres.org

This technique is also widely used to determine the concentration of the compound in a solution by applying the Beer-Lambert law. A calibration curve is constructed by measuring the absorbance of several solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Table 3: Predicted UV-Visible Absorption Data for this compound

TransitionPredicted λmax (nm)Region
π → π* (E2-band)~210UV-C
π → π* (B-band)~265UV-B

Chromatographic and Separation Techniques for Purification and Isolation

Following its synthesis, this compound must be isolated from the reaction mixture and purified.

Column Chromatography: Flash column chromatography is a standard and effective method for the purification of piperazine derivatives. A glass column is packed with a solid stationary phase, most commonly silica (B1680970) gel. The crude reaction mixture is loaded onto the top of the column, and a solvent or mixture of solvents (the mobile phase) is passed through the column. For a moderately polar compound like this, a typical eluent system would be a mixture of a non-polar solvent like hexanes or heptane (B126788) and a more polar solvent like ethyl acetate. Because piperazines can exhibit peak tailing on silica gel due to interaction with acidic silanol (B1196071) groups, a small amount of a basic modifier, such as triethylamine (B128534) (~1%), is often added to the eluent to ensure sharp, well-defined peaks and improve separation. nih.govnih.gov

Crystallization: If the compound is a solid, crystallization is an excellent technique for achieving high purity. This may involve dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solvent. For basic compounds like piperazines, purification can also be achieved by forming a salt, such as a hydrochloride or diacetate salt, which often has better crystallization properties than the free base. The pure salt can then be isolated by filtration, and if desired, the free base can be regenerated by treatment with a mild base. google.comgoogle.com

Column Chromatography for Crude Product Purification

Following its synthesis, the initial or "crude" product containing this compound is typically a mixture that includes unreacted starting materials, by-products, and other impurities. Column chromatography is a fundamental and indispensable technique for the initial purification of this mixture. orgsyn.orgorgsyn.org The principle relies on the differential adsorption of the various components onto a stationary phase (typically silica gel) as a mobile phase (the eluent) flows through the column.

The crude product is first dissolved in a minimal amount of solvent and loaded onto the top of a packed silica gel column. orgsyn.org A solvent or a mixture of solvents (eluent) is then passed through the column. Components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase. For compounds like phenylpiperazine derivatives, a gradient elution system, often starting with a non-polar solvent like petroleum ether or hexanes and gradually increasing the polarity with a solvent like ethyl acetate, is common. cardiff.ac.ukrsc.org Fractions are collected sequentially, and techniques like Thin-Layer Chromatography (TLC) are used to identify which fractions contain the desired pure compound. researchgate.net The fractions containing pure this compound are then combined and the solvent is removed, often yielding the product as an oil or solid. orgsyn.org

Table 1: Illustrative Parameters for Column Chromatography Purification

ParameterDescriptionTypical Value / Example
Stationary PhaseThe solid adsorbent material packed into the column.Silica Gel (e.g., 300-400 mesh) rsc.org
Mobile Phase (Eluent)Solvent system used to move the compound through the column.Petroleum Ether / Ethyl Acetate gradient (e.g., 100/0 to 30/70) cardiff.ac.uk
Loading MethodHow the crude sample is applied to the column.Dry loading on Celite or direct liquid loading orgsyn.org
MonitoringTechnique to track the separation process.Thin-Layer Chromatography (TLC) researchgate.net
Typical YieldThe percentage of pure compound recovered after purification.50-70% orgsyn.orgcardiff.ac.uk

Recrystallization and Distillation for High-Purity Isolation

For obtaining highly pure this compound suitable for sensitive biological assays, further purification beyond initial column chromatography is often necessary. Recrystallization and distillation are two key techniques for achieving high-purity isolation.

Recrystallization is a technique used for purifying solid compounds. researchgate.net It operates on the principle that the solubility of a compound in a solvent increases with temperature. The solid, post-chromatography product is dissolved in a suitable hot solvent until it is fully saturated. As the solution slowly cools, the solubility of the target compound decreases, causing it to form highly ordered crystals. researchgate.net Impurities, which are present in much lower concentrations, remain dissolved in the cold solvent (mother liquor). The pure crystals are then isolated by filtration. For related bromophenylpiperazine compounds, solvents like ethanol (B145695) have been used effectively for recrystallization. mdpi.com Multiple recrystallization cycles can be performed to achieve ultra-high purity. researchgate.net

Distillation , on the other hand, is used for purifying liquids. This method separates components of a mixture based on differences in their boiling points. While piperazine itself is a solid, many of its derivatives are oils or liquids at room temperature. google.com If this compound is obtained as an oil, vacuum distillation can be employed. By reducing the pressure, the boiling point of the compound is lowered, which prevents thermal decomposition. This technique is highly effective at removing non-volatile impurities or other volatile components with significantly different boiling points.

Advanced Binding and Functional Assays for Receptor Characterization

Understanding how a molecule like this compound interacts with biological targets, such as neurotransmitter receptors, is a primary goal of its research. Advanced in vitro assays are used to determine its binding affinity and functional activity.

Radioligand Displacement Binding Studies

Radioligand displacement assays are a gold standard for quantifying the binding affinity of a test compound for a specific receptor. researchgate.net The assay measures the ability of the unlabeled compound, this compound, to compete with and displace a radiolabeled ligand that has a known, high affinity for the target receptor.

The experiment involves incubating a source of the target receptor (e.g., membranes from cells expressing the receptor or homogenized tissue) with a fixed concentration of a specific radioligand (e.g., ³H-pentazocine for sigma receptors). nih.gov Increasing concentrations of the unlabeled test compound are then added. If this compound binds to the same site as the radioligand, it will displace the radioligand from the receptor. nih.gov The amount of bound radioactivity decreases as the concentration of the test compound increases. This relationship is plotted to generate a displacement curve, from which the half-maximal inhibitory concentration (IC₅₀) is calculated. The IC₅₀ value can then be converted to a binding affinity constant (Ki), which represents the concentration of the competing ligand that would occupy 50% of the receptors at equilibrium. mdpi.com

Table 2: Example Data from a Radioligand Displacement Assay

Target ReceptorRadioligand UsedTest CompoundResult (Ki)
Dopamine (B1211576) D₂ Receptor[³H]SpiperoneThis compoundHypothetical Value
Serotonin (B10506) 5-HT₁A Receptor[³H]8-OH-DPATThis compoundHypothetical Value
Sigma-1 Receptor³H-PentazocineThis compoundHypothetical Value
*This table is illustrative, showing the type of data generated from such experiments. Specific values for this compound would be determined empirically.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based Competitive Ligand Binding Assays

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust assay format used for studying molecular interactions, including receptor-ligand binding. nih.govresearchgate.net It combines the low background of time-resolved fluorometry with the homogeneous format of FRET. wikipedia.org This technique is particularly well-suited for high-throughput screening. moleculardevices.com

In a competitive TR-FRET binding assay for a receptor, the key components are: the receptor protein (often tagged, e.g., with GST), a fluorescently labeled ligand (the "tracer") that binds to the receptor, a donor fluorophore, and an acceptor fluorophore. nih.govbpsbioscience.com The donor, typically a long-lifetime lanthanide (e.g., Terbium) conjugated to an antibody that recognizes the receptor's tag, is brought into close proximity with the acceptor fluorophore on the tracer when the tracer binds to the receptor. moleculardevices.com Excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength. wikipedia.org

When this compound is introduced, it competes with the fluorescent tracer for binding to the receptor. As the concentration of the test compound increases, it displaces the tracer, separating the donor and acceptor and causing a decrease in the FRET signal. nih.gov This reduction in signal is directly proportional to the binding affinity of the test compound, allowing for the determination of its IC₅₀ and Ki values. nih.gov

Table 3: Components of a Typical TR-FRET Competitive Binding Assay

ComponentRole in the AssayExample
ReceptorThe biological target of interest.GST-tagged Dopamine D₂ Receptor
Donor FluorophoreLong-lifetime fluorophore that transfers energy.Terbium (Tb)-labeled anti-GST antibody nih.gov
Acceptor FluorophoreReceives energy from the donor and emits light.Fluorescein-labeled tracer ligand
TracerA fluorescent ligand with known affinity for the receptor.A fluorescent derivative of a known D₂ antagonist
Competing LigandThe unlabeled test compound whose affinity is being measured.This compound

Future Directions and Research Perspectives

Exploration of Additional Biological Targets and Pathways

The arylpiperazine scaffold is a well-established pharmacophore found in drugs targeting a wide range of biological systems. nih.govwisdomlib.orgnih.gov Derivatives have shown activity as anticancer, antimicrobial, and CNS-active agents, interacting with targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes. wisdomlib.orgnih.govmdpi.comresearchgate.net For 3-(2-Bromophenyl)-1-ethylpiperazine, a systematic and broad-based screening approach is a critical next step.

Future research should focus on evaluating the binding affinity and functional activity of this compound against a diverse panel of known arylpiperazine targets. Key target classes for investigation include:

Serotonin (B10506) and Dopamine (B1211576) Receptors: Many arylpiperazines modulate serotonergic and dopaminergic pathways, which are implicated in depression, anxiety, and psychosis. nih.govnih.gov

Sigma Receptors (σ1 and σ2): These receptors are involved in a variety of cellular functions and are targets for neurological and psychiatric disorders. researchgate.net

Histamine (B1213489) Receptors: Antagonism at histamine receptors, particularly the H3 subtype, is a promising strategy for treating cognitive disorders.

Adrenergic Receptors: Interaction with α-adrenergic receptors is a known mechanism for antihypertensive arylpiperazines. nih.gov

Vesicular Monoamine Transporter 2 (VMAT2): This transporter is crucial for packaging monoamine neurotransmitters into vesicles and represents a target for disorders involving monoaminergic dysfunction. wikipedia.org

Beyond these established targets, unbiased screening against broader panels, such as the Psychoactive Drug Screening Program (PDSP), could reveal novel and unexpected biological activities. acs.org Identifying the primary molecular targets will be the foundational step in understanding the compound's mechanism of action and guiding further optimization.

Development of Advanced Computational Models for Structure-Based Drug Design

Computer-aided drug design (CADD) is an indispensable tool for accelerating the discovery process and reducing costs. nih.gov For this compound, the development of sophisticated computational models can provide deep insights into its interactions with potential biological targets, particularly GPCRs, which are a major target class for arylpiperazines. nih.govacs.orgnih.gov

Future computational efforts should include:

Molecular Docking and Pharmacophore Modeling: Once primary targets are identified, molecular docking simulations can predict the binding pose and affinity of this compound within the receptor's binding pocket. digitellinc.comnih.gov This can elucidate key interactions, such as hydrogen bonds, hydrophobic contacts, and potential halogen bonding involving the bromine atom.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-receptor complex over time, providing a more realistic representation of the binding event in a simulated biological environment, including a lipid bilayer for membrane proteins like GPCRs. nih.gov This can help assess the stability of the predicted binding pose and identify allosteric effects.

Quantitative Structure-Activity Relationship (QSAR) Models: By synthesizing and testing a focused library of analogs, QSAR models can be developed to correlate specific structural features with biological activity. This will guide the rational design of next-generation compounds with improved potency and selectivity.

The increasing availability of high-resolution crystal and cryo-EM structures of GPCRs will significantly enhance the accuracy and predictive power of these structure-based drug design (SBDD) approaches. acs.org

Integration of Multi-Omics Data in Preclinical Efficacy Studies

To gain a comprehensive understanding of the cellular and systemic effects of this compound, future preclinical studies should integrate multi-omics technologies. frontlinegenomics.comresearchgate.net This approach moves beyond single-target interactions to provide a holistic view of the compound's biological impact. nih.gov

Key applications of multi-omics in the preclinical evaluation of this compound include:

Transcriptomics (RNA-Seq): By treating relevant cell lines (e.g., neuronal or cancer cells) with the compound, transcriptomic analysis can reveal changes in gene expression. This can identify entire biological pathways that are modulated, uncovering the mechanism of action and potential off-target effects. frontlinegenomics.comresearchgate.net

Proteomics: This technique analyzes changes in protein levels and post-translational modifications following compound treatment, providing a direct link between gene expression changes and functional cellular responses. researchgate.net

Metabolomics: Assessing the impact on cellular metabolites can provide insights into how the compound alters cellular metabolism, which is particularly relevant for cancer or metabolic disorder research. researchgate.net

Integrating these datasets can help construct detailed molecular networks, identify novel biomarkers for efficacy or toxicity, and support patient stratification strategies for potential future clinical trials. frontlinegenomics.comnih.govbiorxiv.org This systems-biology approach is crucial for navigating the complexities of drug action in CNS disorders and oncology. biorxiv.orgcatapult.org.uk

Methodological Advancements in the Synthesis and Characterization of Complex Piperazine (B1678402) Derivatives

The future exploration of this compound and its therapeutic potential will rely heavily on robust and flexible synthetic methodologies. While traditional methods like N-alkylation and Buchwald-Hartwig amination are well-established for creating N-substituted piperazines, modern synthetic chemistry offers more advanced tools. mdpi.comorganic-chemistry.org

Future synthetic strategies should focus on:

C-H Functionalization: Recent advances in photoredox and transition-metal catalysis allow for the direct modification of the C-H bonds on the piperazine ring itself. mdpi.com This opens up avenues to create novel analogs with substitution patterns that are inaccessible through traditional methods, potentially leading to improved pharmacological properties.

Modular and Convergent Synthesis: Developing synthetic routes that allow for the late-stage introduction of diversity, such as palladium-catalyzed cyclizations or annulation strategies, will enable the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies. organic-chemistry.orgnih.govnih.gov

Stereoselective Synthesis: Since the 3-position of the piperazine ring is a stereocenter, developing enantioselective synthetic routes is crucial. The biological activity of enantiomers can differ significantly, and access to optically pure compounds is essential for detailed pharmacological characterization and potential clinical development. researchgate.netresearchgate.net

For characterization, standard techniques like NMR and mass spectrometry will continue to be vital. humanjournals.comnih.gov For chiral compounds, advanced analytical methods such as chiral High-Performance Liquid Chromatography (HPLC) will be necessary to determine enantiomeric purity.

Q & A

Q. What are the established synthetic routes for 3-(2-Bromophenyl)-1-ethylpiperazine, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous piperazine derivatives are synthesized via refluxing intermediates with KOH in aqueous media, followed by neutralization with acetic acid to precipitate the product . Optimization includes solvent selection (e.g., DCM/water mixtures), stoichiometric ratios (e.g., 1.2 equivalents of aryl azides), and catalysts like CuSO₄·5H₂O with sodium ascorbate for click chemistry . Reaction progress is monitored via TLC (e.g., hexane/ethyl acetate 1:2), and purification employs column chromatography with silica gel .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., C-Br stretch at ~500–600 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms piperazine ring substitution patterns and bromophenyl integration .
  • GC-MS/HPLC : Validates molecular weight and purity, especially for intermediates .
  • Melting point analysis : Ensures consistency with literature values .

Q. What are the key physicochemical properties of this compound that influence its solubility and stability?

The compound is a solid (mp ~73–74°C inferred from analogs) with moderate solubility in polar aprotic solvents (e.g., DCM, ethyl acetate) . The bromophenyl group enhances lipophilicity, while the ethylpiperazine moiety contributes to basicity (pKa ~8–10). Stability studies should assess hydrolysis under acidic/basic conditions and photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for this compound derivatives?

Contradictions often arise from assay variability or off-target effects. To address this:

  • Use orthogonal assays (e.g., biofilm inhibition vs. hemolysis) to confirm biological activity .
  • Perform crystallographic studies (e.g., SHELX-refined structures) to correlate substituent positioning with activity .
  • Apply multivariate statistical analysis to isolate key structural determinants (e.g., bromine’s electronic effects vs. ethylpiperazine’s conformational flexibility) .

Q. What computational strategies are employed to predict the reactivity and binding interactions of this compound?

  • Docking simulations : Use PubChem-derived 3D structures to model interactions with targets like GPCRs or enzymes .
  • DFT calculations : Analyze electron density maps to predict sites for electrophilic/nucleophilic attack .
  • QSAR models : Corrogate substituent effects (e.g., bromine vs. fluorine) with bioactivity data from analogs .

Q. How do researchers design and synthesize analogs of this compound to explore its pharmacological potential?

  • Core modifications : Replace the ethyl group with bulkier alkyl chains (e.g., propyl, butyl) to enhance lipophilicity .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., nitro) at the phenyl ring to modulate receptor affinity .
  • Hybridization : Conjugate with triazole or benzodioxin moieties via click chemistry to diversify bioactivity .

Q. What methodologies are recommended for analyzing conflicting crystallographic data in this compound derivatives?

  • Cross-validation : Compare SHELXL-refined structures with alternative software (e.g., Olex2) to identify systematic errors .
  • Twinned data analysis : Use SHELXE for high-throughput phasing of challenging crystals .
  • Density functional theory (DFT) : Validate bond lengths/angles against computational predictions .

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